molecular formula C7H4BrClN2 B152586 4-Bromo-6-chloro-1H-indazole CAS No. 885519-03-9

4-Bromo-6-chloro-1H-indazole

Cat. No. B152586
Key on ui cas rn: 885519-03-9
M. Wt: 231.48 g/mol
InChI Key: KCDKINCUTSIQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637537B2

Procedure details

A mixture of 4-bromo-6-chloro-1H-indazole (3.0 g, 12.9 mmol), Pd(PPh3)4 (2.24 g, 1.94 mmol), and Zn(CN)2 (9.22 g, 25.8 mmol) in DMF (50 mL) under nitrogen was heated at 120° C. for 16 h. The reaction mixture was quenched with water and extracted with EtOAc (50 mL×5). The combined extracts were washed with brine (100 mL), dried (MgSO4), filtered, and concentrated in vacuo to afford 6-chloro-1H-indazole-4-carbonitrile as white solid (2.0 g, 86.9%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
9.22 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.[CH3:12][N:13](C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C-]#N.[C-]#N.[Zn+2]>[Cl:11][C:9]1[CH:10]=[C:2]([C:12]#[N:13])[C:3]2[CH:4]=[N:5][NH:6][C:7]=2[CH:8]=1 |f:3.4.5,^1:20,22,41,60|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C2C=NNC2=CC(=C1)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2.24 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Zn(CN)2
Quantity
9.22 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×5)
WASH
Type
WASH
Details
The combined extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=2C=NNC2C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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